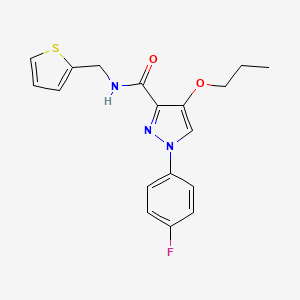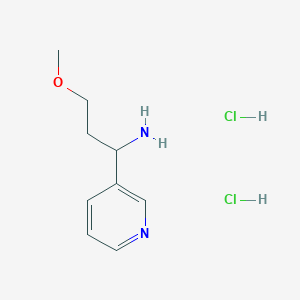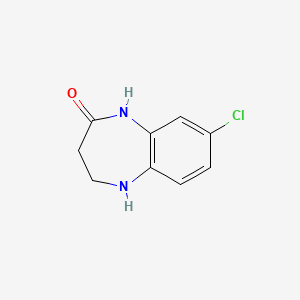
N-(4-fluorobenzyl)-2-(7-methyl-3-(morpholine-4-carbonyl)-4-oxo-1,8-naphthyridin-1(4H)-yl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-fluorobenzyl)-2-(7-methyl-3-(morpholine-4-carbonyl)-4-oxo-1,8-naphthyridin-1(4H)-yl)acetamide is a useful research compound. Its molecular formula is C23H23FN4O4 and its molecular weight is 438.459. The purity is usually 95%.
BenchChem offers high-quality N-(4-fluorobenzyl)-2-(7-methyl-3-(morpholine-4-carbonyl)-4-oxo-1,8-naphthyridin-1(4H)-yl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(4-fluorobenzyl)-2-(7-methyl-3-(morpholine-4-carbonyl)-4-oxo-1,8-naphthyridin-1(4H)-yl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthesis and Characterization
- The compound has been used in the synthesis of various derivatives for scientific studies. For instance, N-benzyl-N-(3-cyanoquinolin-2-yl)acetamides were synthesized under mild conditions, demonstrating the versatility of this class of compounds in chemical reactions (Nandini et al., 2014).
Interaction with DNA and Proteins
- Investigations into the interaction of similar compounds with DNA have been conducted. For example, a study on the interaction of thieno(2,3-b)benzo(1,8)naphthyridine-2-carboxylic acids with DNA found significant binding, which could have implications for understanding the biological activity of related compounds (Naik et al., 2006).
- In another study, derivatives of N-(4-hydroxy-3-(morpholino(phenyl)methyl)phenyl) acetamide were synthesized and their binding interactions with calf thymus DNA and BSA (bovine serum albumin) were examined, indicating potential biomedical applications (Raj, 2020).
Antifungal and Antibacterial Properties
- The antifungal properties of 2-(2-oxo-morpholin-3-yl)-acetamide derivatives, which are structurally related to the compound , have been explored. One study found that these derivatives exhibited significant fungicidal activity against Candida species, suggesting potential for developing new antifungal agents (Bardiot et al., 2015).
- Additionally, compounds with similar structural features have shown antibacterial activities. For instance, derivatives of N-(2-phenyl-1,8-naphthyridin-3-yl)acetamides were synthesized and demonstrated significant antibacterial activity (Ramalingam et al., 2019).
Fluorescent Properties and Imaging
- The development of novel fluorophores based on naphthyridine structures for labeling oligonucleotides indicates the potential of these compounds in imaging and diagnostic applications (Singh & Singh, 2008).
Pharmaceutical Research
- In the pharmaceutical field, derivatives of N-(4-fluorobenzyl)-2-(7-methyl-3-(morpholine-4-carbonyl)-4-oxo-1,8-naphthyridin-1(4H)-yl)acetamide have been explored for their potential as kinase inhibitors and anticancer agents. For instance, thiazolyl N-benzyl-substituted acetamide derivatives were evaluated for Src kinase inhibitory and anticancer activities (Fallah-Tafti et al., 2011).
Propriétés
IUPAC Name |
N-[(4-fluorophenyl)methyl]-2-[7-methyl-3-(morpholine-4-carbonyl)-4-oxo-1,8-naphthyridin-1-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23FN4O4/c1-15-2-7-18-21(30)19(23(31)27-8-10-32-11-9-27)13-28(22(18)26-15)14-20(29)25-12-16-3-5-17(24)6-4-16/h2-7,13H,8-12,14H2,1H3,(H,25,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFRIRJZJRVKLJN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=C1)C(=O)C(=CN2CC(=O)NCC3=CC=C(C=C3)F)C(=O)N4CCOCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23FN4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-fluorobenzyl)-2-(7-methyl-3-(morpholine-4-carbonyl)-4-oxo-1,8-naphthyridin-1(4H)-yl)acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1h-Indole,4-[4-[(3,4-dichlorophenyl)methyl]-1-piperazinyl]-,dihydrochloride](/img/structure/B2438847.png)

![3-(4-fluorophenyl)-3-hydroxy-1-(p-tolyl)-3,5,6,7-tetrahydro-2H-imidazo[2,1-b][1,3]thiazin-1-ium bromide](/img/structure/B2438849.png)

![2-[[3-Methoxy-5-(trifluoromethyl)phenoxy]methyl]oxirane](/img/structure/B2438852.png)


![1-(2-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-2-hydroxyethyl)-3-(thiophen-2-yl)urea](/img/structure/B2438857.png)

![N-[(3S)-1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperidin-3-yl]-2-methylpropanamide](/img/structure/B2438862.png)

![N-[4,4-Dimethyl-1-(1H-1,2,4-triazol-5-yl)pentyl]prop-2-enamide](/img/structure/B2438864.png)
![N-[(2,3-dihydro-1-benzofuran-3-yl)methyl]-1,3-thiazole-4-carboxamide](/img/structure/B2438866.png)
